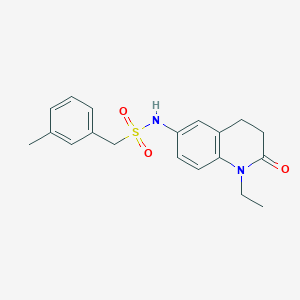

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-21-18-9-8-17(12-16(18)7-10-19(21)22)20-25(23,24)13-15-6-4-5-14(2)11-15/h4-6,8-9,11-12,20H,3,7,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYACHMTQBHSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfonamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible development as a therapeutic agent due to its structural similarity to known drugs.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The quinoline core might interact with various biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simple sulfonamide with antimicrobial properties.

Quinoline: A heterocyclic aromatic compound with various biological activities.

Methanesulfonamide: A sulfonamide derivative with potential medicinal applications.

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is unique due to its combination of a quinoline core and a methanesulfonamide group. This structural combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline moiety linked to a methanesulfonamide group and a 3-methylphenyl substituent. This unique arrangement contributes to its diverse pharmacological properties. The tetrahydroquinoline structure is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Initial studies suggest that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation in biological systems.

- Receptor Modulation : It may interact with receptors related to pain and inflammation, potentially altering cellular signaling pathways.

- Antiviral Activity : Preliminary research indicates that it might exhibit antiviral properties against various viral strains.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

| Activity Type | Description |

|---|---|

| Antiviral Properties | Demonstrated inhibitory effects against influenza A and Coxsackievirus B3. |

| Anti-inflammatory | Potential to modulate inflammatory responses through enzyme inhibition. |

| Anticancer Potential | Early studies suggest activity against cancer cell lines; further research needed. |

Case Studies and Research Findings

- Antiviral Studies : A study published in a peer-reviewed journal reported that the compound showed promising results against influenza A virus and Coxsackievirus B3, suggesting its potential as an antiviral agent .

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in treating inflammatory diseases .

- Cancer Research : Preliminary screenings have shown that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer mechanisms .

Future Directions

Despite the promising biological activities exhibited by this compound, further research is essential to fully elucidate its pharmacological potential. Key areas for future exploration include:

- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profile of the compound.

- Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by the compound.

- Clinical Trials : Initiating clinical trials to evaluate its therapeutic applications in humans.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Tetrahydroquinoline core formation : A Povarov reaction or cyclization of aniline derivatives with ethyl groups under acidic conditions (e.g., HCl or H₂SO₄) to form the 1-ethyl-2-oxo-tetrahydroquinoline scaffold .

Sulfonylation : Reacting the intermediate with 3-methylphenylmethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group. Temperature control (0–25°C) minimizes side reactions .

- Yield Optimization : Use anhydrous solvents (e.g., DCM or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. HPLC monitoring (C18 columns, acetonitrile/water gradient) ensures purity .

Q. How can the structural features of this compound be characterized to confirm its identity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH₂), tetrahydroquinoline carbonyl (δ ~165–170 ppm), and sulfonamide protons (δ ~7.0–7.5 ppm for aromatic protons) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₃S: 357.12) .

- X-ray crystallography : Resolve spatial arrangement of the tetrahydroquinoline and sulfonamide moieties .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Polar sulfonamide groups enhance aqueous solubility, while the ethyl group may reduce it .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Acidic/basic conditions (pH 1–10) may hydrolyze the sulfonamide bond; stabilize with lyophilization .

Advanced Research Questions

Q. What enzymatic targets or pathways does this compound interact with, and how can binding affinities be quantified?

- Methodological Answer :

- Target Identification : Screen against kinase or cyclooxygenase (COX) families via fluorescence polarization assays. Tetrahydroquinoline derivatives often inhibit ATP-binding pockets .

- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values. Molecular docking (AutoDock Vina) predicts interactions with COX-2 or EGFR .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Modifications :

- Ethyl group replacement : Test isopropyl or benzyl analogs to evaluate steric effects on target binding .

- Sulfonamide substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the 3-methylphenyl ring to enhance metabolic stability .

- Assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) and cytotoxicity (MTT assay in cancer cell lines) .

Q. How can contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability) be resolved?

- Methodological Answer :

- In Vivo Studies : Administer via oral and IV routes in rodent models, with LC-MS/MS quantification of plasma concentrations. Conflicting bioavailability may arise from first-pass metabolism; use CYP450 inhibitors (e.g., ketoconazole) to assess hepatic clearance .

- Permeability : Perform Caco-2 cell monolayer assays to evaluate intestinal absorption. Low permeability may require prodrug strategies .

Q. What analytical strategies validate the compound’s purity and detect degradation products?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile. Degradation products (e.g., hydrolyzed sulfonamide) elute earlier than the parent compound .

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.